2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE
Overview
Description
2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom. The presence of both oxo and hydroxy functional groups, along with a spirocyclic framework, makes this compound interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable diol and a ketone under acidic or basic conditions.
Introduction of Functional Groups: The hydroxy and oxo groups can be introduced through selective oxidation and reduction reactions.
Acylation: The final step involves the acylation of the spirocyclic intermediate with 4-methylphenylacetyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base like NaH (Sodium hydride).
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of 2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds with biological macromolecules, affecting their function. The spirocyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)-N-phenylacetamide: Similar structure but lacks the 4-methyl group on the phenyl ring.
2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)-N-(4-chlorophenyl)acetamide: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methyl group on the phenyl ring in 2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}-N-(4-METHYLPHENYL)ACETAMIDE can influence its chemical reactivity and biological activity, making it unique compared to its analogs.
Properties
IUPAC Name |
2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decan-3-yl)-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-13-6-8-14(9-7-13)19-15(21)12-20-16(22)24-18(17(20,2)23)10-4-3-5-11-18/h6-9,23H,3-5,10-12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHMTRCTVBQESY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)OC3(C2(C)O)CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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